molecular formula C6H10O4 B2641769 4-Methoxy-2-methyl-4-oxobutanoic acid CAS No. 111266-27-4; 23268-03-3; 81025-83-4

4-Methoxy-2-methyl-4-oxobutanoic acid

Cat. No.: B2641769
CAS No.: 111266-27-4; 23268-03-3; 81025-83-4
M. Wt: 146.142
InChI Key: UVQYBUYGFBXQGO-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-4-oxobutanoic acid (CAS: 81025-83-4) is a branched oxobutanoic acid derivative characterized by a methoxy group at the C4 position and a methyl group at the C2 position. Its structure includes a ketone (C4-oxo) and a carboxylic acid moiety, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Key spectral data (e.g., $^1$H NMR: δ 2.60–2.80 for CH$2$, 3.68 for OCH$3$, and 9.89 for OH) confirm its stereochemical and functional group integrity .

Properties

CAS No.

111266-27-4; 23268-03-3; 81025-83-4

Molecular Formula

C6H10O4

Molecular Weight

146.142

IUPAC Name

4-methoxy-2-methyl-4-oxobutanoic acid

InChI

InChI=1S/C6H10O4/c1-4(6(8)9)3-5(7)10-2/h4H,3H2,1-2H3,(H,8,9)

InChI Key

UVQYBUYGFBXQGO-UHFFFAOYSA-N

SMILES

CC(CC(=O)OC)C(=O)O

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Key Differences

The compound is compared to structurally related oxobutanoic acid derivatives based on substituent patterns, physicochemical properties, and applications.

Table 1: Structural and Functional Group Comparison
Compound Name CAS Number Substituents/Modifications Molecular Formula Key Features
4-Methoxy-2-methyl-4-oxobutanoic acid 81025-83-4 -OCH$3$ at C4, -CH$3$ at C2 C$6$H${10}$O$_4$ Branched chain; ketone and carboxylic acid groups
4-Ethoxy-2-methylene-4-oxobutanoic acid 66261-38-9 -OCH$2$CH$3$ at C4, =CH$_2$ at C2 C$7$H${10}$O$_4$ Ethoxy group increases hydrophobicity; conjugated double bond enhances reactivity
4-(Methylthio)-2-oxobutanoic acid 583-92-6 -SCH$_3$ at C4 C$5$H$8$O$_3$S Thioether group improves lipid solubility; potential in enzyme inhibition
4-(4-Bromophenyl)-4-oxobutanoic acid Not provided -C$6$H$4$Br at C4 C${10}$H$9$BrO$_3$ Aromatic ring introduces steric bulk; bromine enhances electrophilic substitution
Trimethyl propane-1,2,3-tricarboxylate 7452-79-1 Three -COOCH$_3$ groups C$9$H${12}$O$_6$ High ester content; used in polymer synthesis

Physicochemical and Reactivity Trends

  • Polarity and Solubility: The methoxy group in this compound increases polarity compared to its ethoxy analog (66261-38-9), which is more hydrophobic . The methylthio derivative (583-92-6) exhibits higher lipid solubility due to the sulfur atom, making it suitable for membrane permeability studies .
  • Reactivity: The ketone group at C4 in 81025-83-4 facilitates nucleophilic additions, whereas the methylene group in 66261-38-9 allows for Diels-Alder reactions . Bromine in 4-(4-bromophenyl)-4-oxobutanoic acid enables cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .

Q & A

Q. What are the optimal synthetic routes for 4-Methoxy-2-methyl-4-oxobutanoic acid, and how can residual solvents be minimized?

The synthesis typically involves condensation reactions using maleic anhydride or esterification of methoxy-substituted precursors. A critical step is ensuring the final product is free from residual solvents like methanol, which can interfere with downstream reactions. Post-synthesis, drying under vacuum and monitoring via 1^1H NMR (e.g., δ 3.68 ppm for methoxy groups) is essential to confirm purity .

Q. What spectroscopic methods are recommended for structural characterization?

  • 1^1H NMR : Key peaks include δ 2.60–2.80 ppm (methylene protons) and δ 3.68 ppm (methoxy group) .
  • IR Spectroscopy : Look for C=O stretches (~1700–1750 cm1^{-1}) and O–H broad peaks (if acidic protons are present).
  • Mass Spectrometry : Confirm molecular weight (e.g., 146 g/mol for related analogs) .

Q. What safety protocols are critical during handling?

  • Use PPE (gloves, goggles, lab coats) to avoid dermal/oral exposure (Category 4 acute toxicity) .
  • Conduct reactions in fume hoods to prevent inhalation of volatile byproducts.
  • Dispose of waste via certified hazardous waste services to mitigate environmental risks .

Q. How can researchers distinguish between stereoisomers of this compound?

Chiral HPLC or polarimetry can resolve enantiomers. For example, (S)-4-Methoxy-2-methyl-4-oxobutanoic acid (CAS: 2044710-58-7) requires chiral columns (e.g., CHIRALPAK® AD-H) with hexane/isopropanol mobile phases .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, highlighting electrophilic sites at the ketone and ester groups. Such models align with experimental observations of reactivity in cross-coupling reactions .

Q. What strategies resolve contradictory spectral data from different synthesis batches?

  • Step 1 : Verify reaction conditions (e.g., temperature, catalyst purity).
  • Step 2 : Use high-resolution LC-MS to identify byproducts (e.g., unreacted intermediates).
  • Step 3 : Compare with literature NMR databases (e.g., PubChem) to rule out impurities .

Q. How does the methoxy group influence crystallographic packing?

X-ray crystallography (using SHELX or ORTEP) reveals that the methoxy group induces steric hindrance, affecting crystal lattice stability. For example, related methoxy-substituted analogs show reduced symmetry (triclinic systems) due to intermolecular H-bonding .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess?

  • Catalyst Optimization : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) to preserve stereochemistry.
  • Process Monitoring : Implement inline PAT (Process Analytical Technology) tools for real-time chiral purity analysis .

Q. How can potentiometric titration improve quantification in complex matrices?

Titration with standardized NaOH (0.1 M) in non-aqueous solvents (e.g., DMF) enhances endpoint detection for the carboxylic acid moiety. Validate with spiked recovery experiments (≥95% accuracy) .

Q. What biological assays are suitable for studying its derivatives?

  • Enzyme Inhibition : Screen against serine hydrolases using fluorogenic substrates.
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa) with IC50_{50} determination.
  • Structural Analogs : Derivatives like 4-(2-fluorophenyl)-4-oxobutanoic acid show promise in antimicrobial studies .

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